Comparative Antiglioma Activity of a 5-Fluorobenzoxazole Derivative Versus Mitoxantrone
A benzoxazole derivative containing the 5-fluorobenzoxazole moiety, N'-([1,1'-Biphenyl]-4-ylmethylene)-2-[(5-fluorobenzoxazol-2-yl)thio]acetohydrazide (3g), demonstrated enhanced antiglioma activity compared to the clinical comparator mitoxantrone. In an MTT assay against the C6 rat glioma cell line, the compound exhibited a lower IC50 value of 4.30 ± 0.28 µg/mL, whereas mitoxantrone showed an IC50 of 4.56 ± 1.24 µg/mL [1]. This indicates that the 5-fluorobenzoxazole-containing derivative is more effective in inhibiting glioma cell viability under the same experimental conditions.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4.30 ± 0.28 µg/mL |
| Comparator Or Baseline | Mitoxantrone: 4.56 ± 1.24 µg/mL |
| Quantified Difference | ~5.7% lower IC50 (more potent) |
| Conditions | MTT assay on C6 rat glioma cell line |
Why This Matters
This direct comparative data supports the procurement of 5-fluorobenzoxazole building blocks for antiglioma drug discovery programs, as it demonstrates that the fluorinated scaffold can lead to derivatives with superior potency compared to a known chemotherapeutic agent.
- [1] Akalın Çiftçi, G., Temel, H. E., & Altıntop, M. D. (2018). Synthesis and evaluation of new benzoxazole derivatives as potential antiglioma agents. Journal of Research in Pharmacy, 22(4), 547-558. View Source
